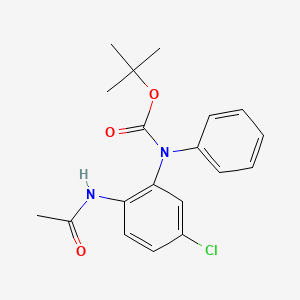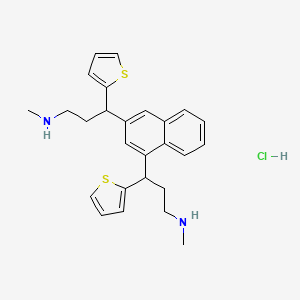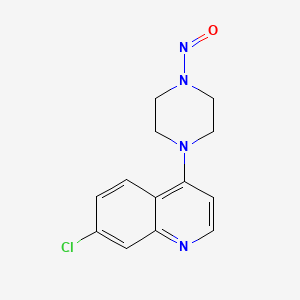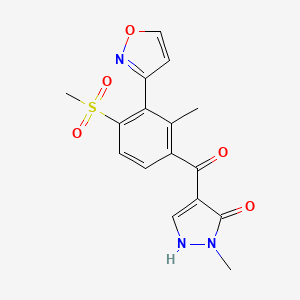
(5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone is a chemical compound known for its application as a herbicide. It belongs to the class of pyrazolones or benzoylpyrazoles and is commonly referred to as Topramezone . This compound is used to control broadleaf weeds and grasses in maize crop protection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone involves multiple steps. The key intermediates include 3-(4,5-dihydro-isoxazol-3-yl)-4-methylsulfonyl-2-methylphenyl and 5-hydroxy-1-methyl-1H-pyrazol-4-yl. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the final product .
Industrial Production Methods
Industrial production of this compound is carried out by companies such as BASF Corporation and Amvac. The production process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone is used as a reference compound for studying herbicidal activity and developing new herbicides .
Biology
In biological research, this compound is used to study the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for understanding its herbicidal mechanism .
Medicine
While primarily used as a herbicide, the compound’s structure and activity provide insights into designing new drugs targeting similar pathways in humans .
Industry
Industrially, the compound is used in the formulation of herbicides for agricultural applications, particularly in maize crop protection .
Mécanisme D'action
The mechanism of action of (5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts carotenoid pigment formation, membrane structure, and photosynthesis in target plants, leading to their death . The compound is rapidly absorbed and excreted via urine and feces in animals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mesotrione: Another HPPD inhibitor used as a herbicide.
Isoxaflutole: A herbicide with a similar mode of action.
Tembotrione: Also an HPPD inhibitor used in agriculture.
Uniqueness
(5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone is unique due to its specific chemical structure, which provides high efficacy against a broad spectrum of weeds and grasses. Its rapid absorption and excretion also contribute to its safety profile .
Propriétés
Formule moléculaire |
C16H15N3O5S |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
2-methyl-4-[2-methyl-4-methylsulfonyl-3-(1,2-oxazol-3-yl)benzoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H15N3O5S/c1-9-10(15(20)11-8-17-19(2)16(11)21)4-5-13(25(3,22)23)14(9)12-6-7-24-18-12/h4-8,17H,1-3H3 |
Clé InChI |
WAMWCCXAVFWYEA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C2=NOC=C2)S(=O)(=O)C)C(=O)C3=CNN(C3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid](/img/structure/B13848140.png)
![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)
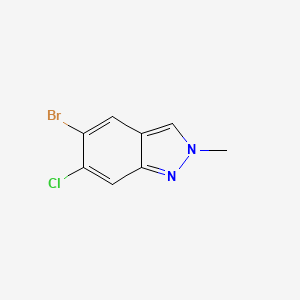

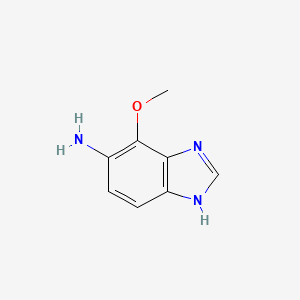
![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)

